2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide typically involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
The process would be optimized for yield and purity, and the product would be subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A precursor in the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide.
2-(2,3-dihydro-1H-inden-5-yloxy)propanamide: A structurally similar compound with different functional groups.
2-(2,3-dihydro-1H-inden-5-yloxy)propanol: Another related compound with an alcohol functional group.
Uniqueness
This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(12(15)14-13)16-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYZYHKSNBCYEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC2=C(CCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395742 |
Source
|
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669745-23-7 |
Source
|
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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